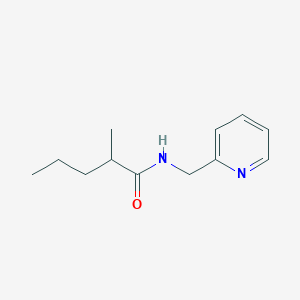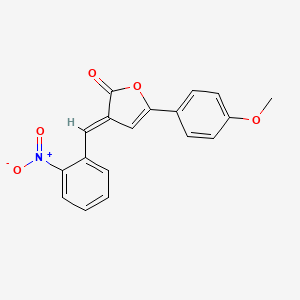![molecular formula C16H15NO2 B4893612 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, also known as PPOB, is a novel compound that has been synthesized and studied extensively for its potential therapeutic applications. PPOB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival. In neurodegenerative disorders, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has also been shown to inhibit the migration and invasion of cancer cells. In inflammation, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells. In neurodegenerative disorders, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to protect neurons from oxidative stress and apoptosis, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide in lab experiments is its relatively low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is also stable under physiological conditions, which allows for long-term storage and transportation. However, one of the limitations of using 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is its relatively low potency, which may require higher concentrations to achieve therapeutic effects. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also has a short half-life in vivo, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide. One direction is to further investigate the mechanism of action of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, and identify its molecular targets and downstream signaling pathways. Another direction is to optimize the synthesis method of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, and develop more potent and selective analogs. Additionally, future studies could focus on the in vivo efficacy and safety of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, and explore its potential clinical applications in cancer, inflammation, and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide involves the reaction of 4-hydroxybenzamide with cinnamaldehyde in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the final product. The yield of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
Applications De Recherche Scientifique
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to protect neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
4-[(E)-3-phenylprop-2-enoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c17-16(18)14-8-10-15(11-9-14)19-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2,(H2,17,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOKHIGLKDOCGC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-phenylprop-2-enoxy]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4893529.png)
![N-cyclopropyl-4-methoxy-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4893548.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B4893551.png)
![propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)


![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)

![2-(4-hydroxy-3-methoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4893599.png)
![N-({5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)glycine](/img/structure/B4893602.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
